3,9-Dihydroeucomin
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Overview
Description
3,9-Dihydroeucomin is a natural homoisoflavanone compound. It has been identified as a bitter-masking agent, particularly isolated from the resin of Daemonorops draco
Preparation Methods
3,9-Dihydroeucomin can be synthesized through various methods. One approach involves the extraction from natural sources such as the resin of Daemonorops draco, followed by purification using high-performance liquid chromatography (HPLC) . Another method includes gram-scale synthesis involving quantitative liquid chromatography, high-resolution mass spectrometry, and nuclear magnetic resonance (NMR) analysis .
Chemical Reactions Analysis
3,9-Dihydroeucomin undergoes several types of chemical reactions:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Substitution reactions often involve reagents like halogens or alkyl groups.
Acylation and Deacylation: These reactions involve the addition or removal of acyl groups, respectively.
Scientific Research Applications
3,9-Dihydroeucomin has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying the properties and reactions of homoisoflavanones.
Mechanism of Action
The mechanism of action of 3,9-Dihydroeucomin involves its interaction with bitter taste receptors (TAS2Rs) located in the taste buds. It has been shown to decrease the sensory bitterness of compounds like quinine by interacting with TAS2R14 . This interaction reduces the cellular bitter response, making the compound effective in masking bitter tastes.
Comparison with Similar Compounds
3,9-Dihydroeucomin is unique among homoisoflavanones due to its potent bitter-masking properties. Similar compounds include:
Eucomol: Another homoisoflavanone with similar structural features but different biological activities.
4′-Demethyl-3,9-dihydroeucomin: A derivative of this compound with slightly different chemical properties and applications.
Dihydrobonducellin: Another homoisoflavanone with immunosuppressive effects.
These compounds share structural similarities but differ in their specific applications and biological activities, highlighting the unique properties of this compound.
Properties
IUPAC Name |
5,7-dihydroxy-3-[(4-methoxyphenyl)methyl]-2,3-dihydrochromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-21-13-4-2-10(3-5-13)6-11-9-22-15-8-12(18)7-14(19)16(15)17(11)20/h2-5,7-8,11,18-19H,6,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IERGURVELWCYAW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2COC3=CC(=CC(=C3C2=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: How does the structure of 3,9-Dihydroeucomin compare to other isolated compounds and how does this relate to its biological activity?
A: this compound is one of three homoisoflavanones isolated from Eucomis montana, alongside 4'-demethyl-3,9-dihydroeucomin and 4'-demethyl-5-O-methyl-3,9-dihydroeucomin []. While all three exhibited anti-inflammatory and antioxidant activities, 4'-demethyl-3,9-dihydroeucomin displayed the most potent inhibition of chemiluminescence (IC50 of 7 mg/mL) []. This suggests that the presence and position of methoxy groups on the homoisoflavanone skeleton may influence their biological activity. Further structure-activity relationship studies are needed to confirm these observations and explore potential modifications for enhanced potency and selectivity.
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